2-(1H-Indole-3-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indole-3-carboxamido)benzoic acid is a compound that features both an indole and a benzoic acid moiety. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of the indole ring system in this compound makes it an interesting subject for research due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
2-(1H-Indole-3-carboxamido)benzoic acid is an active organic compound used in drug synthesis and biochemical research . It is often used as a fluorescent probe, enzyme inhibitor, and receptor ligand . .
Mode of Action
Given its use as a fluorescent probe, enzyme inhibitor, and receptor ligand, it can be inferred that it interacts with its targets to modulate their function . The exact nature of these interactions and the resulting changes would depend on the specific target and the context of use.
Biochemical Pathways
As an enzyme inhibitor and receptor ligand, it likely influences the pathways associated with its target enzymes and receptors . The downstream effects would depend on the roles of these targets in cellular processes.
Pharmacokinetics
It is soluble in most organic solvents, such as chloroform, dimethyl sulfoxide, and ethanol, but insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
Given its use in drug synthesis and biochemical research, it likely has diverse effects depending on the specific context of use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Additionally, it should be stored in a sealed container to avoid prolonged exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indole-3-carboxamido)benzoic acid can be achieved through several methods. One common approach involves the Fischer indolization of N-(α-ketoacyl)anthranilic acids with phenylhydrazinium chloride in boiling acetic acid. This reaction yields 2-(indol-2-carboxamido)benzoic acids in good to excellent yields . The reaction conditions can be optimized by adjusting the temperature and reaction time to suppress the formation of by-products such as 2-indolyl-3,1-benzoxazin-4-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of efficient catalysts, optimization of reaction conditions to maximize yield and purity, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indole-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or benzoic acid moieties.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used for substitution reactions on the indole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution reactions can yield various halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-Indole-3-carboxamido)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Uniqueness
2-(1H-Indole-3-carboxamido)benzoic acid is unique due to the presence of both the indole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler indole derivatives.
Properties
IUPAC Name |
2-(1H-indole-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWUBVFXVNQIND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.